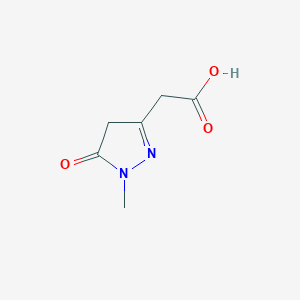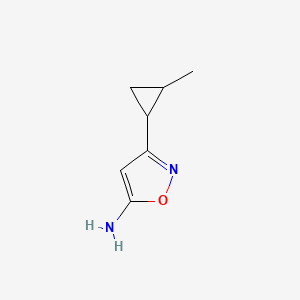
4-(3-Bromophenyl)piperidine hydrochloride
Übersicht
Beschreibung
“4-(3-Bromophenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H15BrClN . It is used in scientific research and has unique properties that make it suitable for various applications, including drug synthesis and chemical analysis.
Synthesis Analysis
The synthesis of “4-(3-Bromophenyl)piperidine hydrochloride” involves several steps, including the use of reagents such as C6H5Br/AlCl3, CrO3/CH3COOH, and SOCl2 . The process also involves conditions such as reflux and room temperature .Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)piperidine hydrochloride” consists of a piperidine ring attached to a bromophenyl group . The molecular weight is 292.6 , and the average mass is 276.600 Da .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Selective Serotonin Reuptake Inhibitor : Paroxetine hydrochloride, a derivative of phenylpiperidine, demonstrates significant pharmacological properties. It is notably used for treating various mental health disorders including depression, generalized anxiety disorder, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder. This highlights the potential of 4-(3-Bromophenyl)piperidine hydrochloride in similar applications, considering its structural similarity (Germann, Ma, Han, & Tikhomirova, 2013).
Chemical and Structural Analysis
- Crystal and Molecular Structure : The molecular structure of related compounds, such as 4-Piperidinecarboxylic acid hydrochloride, has been explored through techniques like single crystal X-ray diffraction. These studies provide insights into the conformational aspects of the piperidine ring and its interactions, which are crucial for understanding the behavior and potential applications of 4-(3-Bromophenyl)piperidine hydrochloride in various fields (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactions
- Synthesis of Hydroxypiperidine Fragments : Studies on the amination of meso-bromophenyl(polyalkyl)porphyrins, involving hydroxypiperidines, reveal methods for synthesizing various derivatives. These processes have implications for the synthesis of compounds like 4-(3-Bromophenyl)piperidine hydrochloride and its analogues (Artamkina et al., 2008).
Medicinal Chemistry and Drug Design
- Opioid Receptor Antagonists : Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to the 4-(3-Bromophenyl)piperidine structure, showcases their use as opioid receptor antagonists. This indicates a potential avenue for 4-(3-Bromophenyl)piperidine hydrochloride in similar medicinal applications (Le Bourdonnec et al., 2006).
Biological Activities
- Antimicrobial Activity : Derivatives of piperidines, such as those synthesized from 1-piperidinocyclohexene, have shown promising activity against Staphylococcus aureus and Candida albicans. This suggests that 4-(3-Bromophenyl)piperidine hydrochloride could be investigated for similar antimicrobial properties (Pantyukhin et al., 2012).
Analytical Studies
- Investigation in Pain and Platelet Aggregation Models : Piperidine derivatives have been explored for their analgesic activities and effects on platelet aggregation. This area of research could be relevant for 4-(3-Bromophenyl)piperidine hydrochloride, considering its structural similarity to these compounds (Saify et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Piperidine derivatives, including “4-(3-Bromophenyl)piperidine hydrochloride”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSSYFRUQWDFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)piperidine hydrochloride | |
CAS RN |
1159825-25-8 | |
| Record name | 4-(3-bromophenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)

![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)




![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)


![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)